1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol
Overview
Description
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and reactivity in organic synthesis. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Acid Pinacol Ester: This step involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent to form the boronic acid pinacol ester.
Substitution Reaction: The boronic acid pinacol ester is then subjected to a substitution reaction with piperidin-4-ol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The boronic acid pinacol ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol involves its ability to form stable complexes with various molecular targets. The boronic acid pinacol ester group can interact with enzymes and receptors, modulating their activity. This interaction is crucial in its applications in drug development, where it can inhibit specific enzymes or alter receptor functions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the piperidin-4-ol moiety.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Contains a pyrazole ring instead of the piperidine ring.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: A triphenylamine derivative with three boronic acid pinacol ester groups.
Uniqueness
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is unique due to the presence of both the boronic acid pinacol ester group and the piperidin-4-ol moiety
Biological Activity
Overview
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine moiety linked to a phenyl group that is further substituted with a tetramethyl-1,3,2-dioxaborolane. The unique structural characteristics suggest various interactions with biological targets, making it a candidate for further pharmacological evaluation.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H26BNO2 |
Molecular Weight | 287.21 g/mol |
CAS Number | 852227-97-5 |
InChI Key | IIUXWPXCCXVCPD-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds containing boron atoms often exhibit unique reactivity and binding properties due to the Lewis acidity of boron. This feature can facilitate interactions with nucleophiles in biological systems, potentially leading to inhibition of key enzymes or receptors.
Case Studies and Research Findings
- Inhibition of PI3K Pathway : Recent studies have shown that derivatives of piperidine compounds exhibit significant inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway. For instance, compounds similar to this compound have been tested for their IC50 values against PI3Kδ and PI3Kα isoforms. In one study, a related compound demonstrated an IC50 value of 0.47 µM against PI3Kδ, indicating strong inhibitory potential .
- Cell Proliferation Studies : In vitro assays assessing the effect on B lymphocyte proliferation revealed that certain piperidine derivatives exhibited IC50 values as low as 20 nM, suggesting potent anti-proliferative effects . Such findings emphasize the potential therapeutic applications of these compounds in diseases characterized by uncontrolled cell growth.
- Metabolic Stability : The presence of the tetramethyl dioxaborolane group has been linked to enhanced metabolic stability in human microsomes compared to other structural analogs . This stability is crucial for drug development as it may lead to longer half-lives and improved bioavailability.
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-20-11-9-16(21)10-12-20/h5-8,16,21H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPVMQHWVVDMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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